Monofluorofosfato de sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El fluorofosfato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas síntesis y reacciones químicas.

Biología: El fluorofosfato de sodio se estudia por sus efectos en los sistemas biológicos, particularmente en la salud dental.

Medicina: Es un ingrediente clave en los productos de cuidado dental para prevenir las caries y promover la salud oral.

Mecanismo De Acción

El mecanismo de acción principal del fluorofosfato de sodio en el cuidado dental es la liberación de iones de fluoruro tras la hidrólisis. Estos iones de fluoruro interactúan con la hidroxiapatita del esmalte dental, formando fluorapatita, que es más resistente a los ataques ácidos de las bacterias. Este proceso ayuda en la remineralización del esmalte dental y previene la formación de caries dentales .

Compuestos similares:

Fluoruro de sodio (NaF): Una fuente común de fluoruro en los productos dentales, que proporciona iones de fluoruro para la remineralización del esmalte.

Fluoruro estannoso (SnF₂): Otro compuesto de fluoruro utilizado en la pasta de dientes, conocido por sus propiedades antibacterianas y su capacidad para reducir la sensibilidad dental.

Comparación:

Fluoruro de sodio frente a fluorofosfato de sodio: Ambos compuestos proporcionan iones de fluoruro, pero el fluorofosfato de sodio se prefiere en algunas formulaciones debido a su ligero sabor menos intenso y su mejor estabilidad en ciertas formulaciones de pasta dental.

Fluoruro estannoso frente a fluorofosfato de sodio: El fluoruro estannoso ofrece beneficios adicionales como propiedades antibacterianas y reducción de la sensibilidad, mientras que el fluorofosfato de sodio se centra principalmente en la prevención de caries y la remineralización del esmalte.

El fluorofosfato de sodio destaca por sus propiedades equilibradas, lo que lo convierte en un compuesto versátil y eficaz en el cuidado dental y otras aplicaciones.

Análisis Bioquímico

Biochemical Properties

Sodium monofluorophosphate functions as a source of fluoride via the following hydrolysis reaction: PO3F2− + OH− → HPO42− + F− . Fluoride protects tooth enamel from attack by bacteria that cause dental caries (cavities) .

Cellular Effects

Sodium monofluorophosphate is used as a fluoride anticaries agent to prevent and treat dental cavities . It helps to remineralize dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .

Molecular Mechanism

Sodium monofluorophosphate is produced industrially by the reaction of sodium fluoride with sodium metaphosphate: NaPO3 + NaF → Na2PO3F . The process involves scission of a pyrophosphate bond, analogous to hydrolysis . Sodium monofluorophosphate can also inhibit the S. mutans ADP-glucose pyrophosphorylase (EC 2.7.7.27), which catalyzes the key step in IPS biosynthesis .

Temporal Effects in Laboratory Settings

It is known that Sodium monofluorophosphate is stable under normal conditions .

Dosage Effects in Animal Models

The probable toxic dose (PTD) of fluoride has been stipulated to be 5 mg/kg of body mass (BM) . This PTD value represents the minimal dose that may provoke serious or life-threatening signs and symptoms .

Metabolic Pathways

Sodium monofluorophosphate is involved in the metabolic pathway of fluoride. It functions as a source of fluoride via the hydrolysis reaction mentioned above .

Transport and Distribution

It is known that Sodium monofluorophosphate is water-soluble , which suggests that it can be distributed in the body through the bloodstream.

Métodos De Preparación

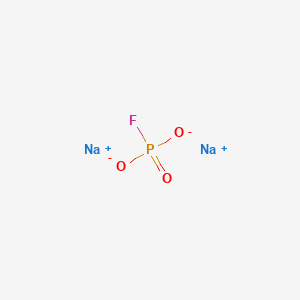

Rutas sintéticas y condiciones de reacción: El fluorofosfato de sodio se sintetiza típicamente haciendo reaccionar fluoruro de sodio con metafosfato de sodio. La reacción se puede representar como:

NaPO3+NaF→Na2PO3F

Este proceso implica la escisión de un enlace pirofosfato, análogo a la hidrólisis {_svg_2}.

Métodos de producción industrial: En entornos industriales, el fluorofosfato de sodio se produce tratando pirofosfato tetrasódico o fosfato disódico con fluoruro de hidrógeno. Las condiciones de reacción suelen implicar temperaturas controladas para garantizar la reacción completa y la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El fluorofosfato de sodio experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: En soluciones acuosas, el fluorofosfato de sodio se hidroliza para liberar iones de fluoruro e iones de fosfato.

Reacciones de sustitución: Puede participar en reacciones de sustitución donde el átomo de flúor es reemplazado por otros halógenos o grupos funcionales.

Reactivos y condiciones comunes:

Hidrólisis: El agua es el reactivo principal y la reacción ocurre en condiciones ambientales.

Sustitución: Se pueden utilizar reactivos como los halógenos (cloro, bromo) u otros nucleófilos en condiciones controladas para lograr la sustitución.

Productos principales:

Hidrólisis: Los productos principales son iones de fluoruro e iones de fosfato.

Sustitución: Los productos dependen del sustituyente utilizado, lo que da como resultado diversos derivados de fluorofosfato.

Comparación Con Compuestos Similares

Sodium Fluoride (NaF): A common fluoride source in dental products, providing fluoride ions for enamel remineralization.

Stannous Fluoride (SnF₂): Another fluoride compound used in toothpaste, known for its antibacterial properties and ability to reduce dental sensitivity.

Comparison:

Sodium Fluoride vs. Sodium Fluorophosphate: Both compounds provide fluoride ions, but sodium fluorophosphate is preferred in some formulations due to its slightly less aftertaste and better stability in certain toothpaste formulations.

Stannous Fluoride vs. Sodium Fluorophosphate: Stannous fluoride offers additional benefits such as antibacterial properties and sensitivity reduction, whereas sodium fluorophosphate primarily focuses on cavity prevention and enamel remineralization.

Sodium fluorophosphate stands out due to its balanced properties, making it a versatile and effective compound in dental care and other applications.

Propiedades

Número CAS |

10163-15-2 |

|---|---|

Fórmula molecular |

FH2NaO3P |

Peso molecular |

122.976 g/mol |

Nombre IUPAC |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

Clave InChI |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

SMILES canónico |

OP(=O)(O)F.[Na] |

| 10163-15-2 7631-97-2 |

|

Descripción física |

White powder; [Pfaltz and Bauer MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

15181-43-8 (Parent) |

Sinónimos |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium monofluorophosphate (Na2FPO3) acts as a source of fluoride ions (F-), which play a crucial role in caries prevention. [, , , , , ] The fluoride ions interact with hydroxyapatite (the main mineral component of teeth) in multiple ways:

- Inhibition of demineralization: Fluoride ions reduce the solubility of enamel in acidic environments, thus protecting teeth from the demineralization process that leads to caries formation. [, , , ]

- Enhancement of remineralization: Fluoride ions promote the remineralization of enamel by facilitating the deposition of calcium and phosphate ions into the tooth structure, repairing early-stage lesions. [, , , ]

A: Yes, research shows that combining Sodium monofluorophosphate with agents like arginine, calcium carbonate, and xylitol can enhance its caries-preventive benefits. [, , , , ] For example, a study demonstrated that a dentifrice containing Sodium monofluorophosphate, arginine, and calcium carbonate exhibited superior remineralization of acid-softened enamel compared to a dentifrice with Sodium monofluorophosphate alone. [] Similarly, the addition of xylitol to a Sodium monofluorophosphate dentifrice was shown to significantly reduce caries increment compared to the dentifrice without xylitol. []

ANone: * Molecular formula: Na2FPO3* Molecular weight: 143.95 g/mol

A: While proposed as a potential corrosion inhibitor in concrete, Sodium monofluorophosphate's effectiveness is limited by its decomposition in the alkaline environment of concrete. [] It reacts with calcium ions present in the concrete pore solution, forming calcium phosphate and calcium fluoride, both of which have limited corrosion inhibition properties. [] This decomposition significantly restricts its penetration depth and achievable concentration around reinforcing bars, hindering its ability to effectively inhibit corrosion. []

ANone: The provided research abstracts do not delve into the catalytic properties or applications of Sodium monofluorophosphate. The primary focus of these studies is its use in oral care products and its potential as a corrosion inhibitor.

A: Sodium monofluorophosphate, commonly used in osteoporosis treatment, is absorbed from the gastrointestinal tract and subsequently hydrolyzed into fluoride and orthophosphate ions. [] This hydrolysis primarily occurs in the intestinal mucosa and the liver, facilitated by enzymes known as monofluorophosphateases (MFPases). [] Interestingly, while alkaline phosphatase exhibits MFPase activity, acid phosphatase does not. []

A: Extensive clinical trials, some spanning 3 years, have been conducted to assess the effectiveness of Sodium monofluorophosphate and Sodium fluoride dentifrices in preventing caries. [, , ] These studies, adhering to the guidelines established by organizations like the American Dental Association, have consistently demonstrated that Sodium monofluorophosphate dentifrices offer comparable anticaries efficacy to Sodium fluoride dentifrices. [, , ] This equivalence in performance suggests that both compounds, when incorporated into dentifrices, can effectively contribute to oral health by reducing caries formation.

A: Sodium monofluorophosphate, often combined with other agents like potassium nitrate, has demonstrated efficacy in reducing dentin hypersensitivity. [, , ] Studies using subjective pain scales like the Visual Analogue Scale (VAS) have shown significant improvements in sensitivity after using dentifrices containing these agents. [, , ] Notably, a dentifrice with 5% potassium nitrate and 1500 ppm Sodium monofluorophosphate in a precipitated calcium carbonate base significantly reduced both tactile and thermal sensitivity compared to a placebo dentifrice. []

ANone: The provided research abstracts do not discuss the use of specific biomarkers for predicting Sodium monofluorophosphate efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Several analytical methods have been employed to determine Sodium monofluorophosphate content in toothpaste. [, , ]

- Quantitative 19F-NMR: This method offers a rapid, direct, and environmentally friendly approach for quantifying Sodium monofluorophosphate in toothpaste. [] It provides the advantage of being highly specific and avoids complex sample preparation procedures.

- Ion chromatography: This technique enables the simultaneous determination of both potassium nitrate and Sodium monofluorophosphate in dentifrices. [] It involves separating these components using an ion-exchange column and quantifying them based on their conductivity.

- Colorimetric methods: After removing interfering substances like orthophosphate and metaphosphate, colorimetric methods, such as those utilizing the bleaching of colored ferric complexes by fluoride ions, can be used to determine free fluoride, which can be related back to Sodium monofluorophosphate content. []

ANone: The provided research abstracts primarily focus on the clinical applications and efficacy of Sodium monofluorophosphate. There is limited information regarding its environmental impact and degradation pathways.

A: The research on Sodium monofluorophosphate transcends disciplinary boundaries, finding applications in diverse fields such as dentistry, material science, and pharmacology. [, , , , ]

- Dentistry: Studies on Sodium monofluorophosphate have significantly advanced our understanding of caries prevention, remineralization of enamel, and management of dentin hypersensitivity. [, , , , , , , , , ]

- Material science: Research exploring Sodium monofluorophosphate as a corrosion inhibitor in concrete has provided valuable insights into its chemical stability and interactions in alkaline environments. [, ] Although its limitations have been identified, these findings contribute to the development of more effective corrosion prevention strategies in construction.

- Pharmacology: Investigations into the use of Sodium monofluorophosphate for treating osteoporosis have expanded our knowledge of its pharmacokinetic properties, including absorption, metabolism, and potential for adverse effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)

![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)